1,3-Di-tert-butyl-2,3-dihydro-1H-imidazole
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Overview
Description
1,3-Di-tert-butyl-2,3-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2,3-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-2,3-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce dihydroimidazole compounds.
Scientific Research Applications
1,3-Di-tert-butyl-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets. The tert-butyl groups enhance its stability and influence its binding affinity to target molecules. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Di-tert-butylimidazolium chloride
- 1,3-Di-tert-butylimidazolium tetrafluoroborate
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1,3-ditert-butyl-2H-imidazole |
InChI |
InChI=1S/C11H22N2/c1-10(2,3)12-7-8-13(9-12)11(4,5)6/h7-8H,9H2,1-6H3 |
InChI Key |
WLZCDCXFXATHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CN(C=C1)C(C)(C)C |
Origin of Product |
United States |
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